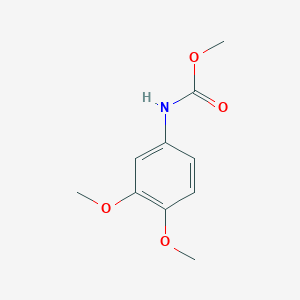

methyl (3,4-dimethoxyphenyl)carbamate

Description

Methyl (3,4-dimethoxyphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with methoxy groups at the 3- and 4-positions. Carbamates are characterized by the –O–(C=O)–N< moiety, which confers stability and bioactivity. This compound is structurally related to pharmacologically active molecules, particularly those targeting neurotransmitter receptors (e.g., orexin-1 antagonists) . Its synthesis typically involves reacting 3,4-dimethoxyaniline with methyl chlorocarbonate in the presence of a base, followed by purification via chromatography .

Properties

IUPAC Name |

methyl N-(3,4-dimethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-8-5-4-7(6-9(8)14-2)11-10(12)15-3/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDJVIMCVAXOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3,4-dimethoxy substitution pattern distinguishes this compound from other phenyl carbamates. Key comparisons include:

*Calculated based on molecular formula C₁₀H₁₃NO₄.

Physicochemical Properties

- Lipophilicity : The 3,4-dimethoxy substitution increases logP compared to hydroxylated analogs. For instance, methyl (3-hydroxyphenyl)carbamate has a logP of ~1.2 (estimated), while the dimethoxy derivative’s logP is ~2.5, aligning with HPLC-derived lipophilicity trends in similar carbamates .

- Stability : tert-Butyl derivatives (e.g., 22740 in ) exhibit enhanced stability under acidic conditions due to steric protection of the carbamate group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (3,4-dimethoxyphenyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate formation between 3,4-dimethoxyaniline and methyl chloroformate. Key steps include maintaining anhydrous conditions (e.g., dichloromethane as solvent) and controlled temperatures (0–5°C during reagent mixing) to minimize side reactions. Post-synthesis purification often involves column chromatography or recrystallization .

Q. What are the critical physicochemical properties (e.g., solubility, molecular weight) relevant to handling this compound?

- Methodological Answer : The compound’s solubility in organic solvents (e.g., DMSO, chloroform) facilitates its use in polymerization reactions. Molecular weight (calculated ~225 g/mol) and stability under inert atmospheres are critical for storage. Thermal stability should be assessed via TGA, while solubility profiles can be determined using HPLC with varying solvent polarities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use particulate-filter respirators (EN 143 standard) and nitrile gloves. Avoid environmental release by containing spills with inert absorbents. Implement skin barrier creams and post-handling handwashing to reduce dermal exposure. Safety assessments should precede large-scale synthesis due to limited toxicological data .

Q. How does the 3,4-dimethoxyphenyl group influence reactivity compared to other aryl carbamates?

- Methodological Answer : The electron-donating methoxy groups enhance resonance stabilization of intermediates, making the carbamate linkage more resistant to hydrolysis than non-substituted phenyl analogs. Comparative studies using NMR or FTIR can track hydrolysis rates in acidic/basic conditions .

Advanced Research Questions

Q. How can polymerization of this compound derivatives be optimized for helical polymer synthesis?

- Methodological Answer : Rhodium-based catalysts (e.g., (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃]) under inert conditions yield helical polyacetylenes. Molecular weight (13,900–18,400 g/mol) can be increased by additives like menthol, which stabilize helical conformations. Monitor polymerization via GPC and CD spectroscopy .

Q. What analytical techniques resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Conflicting data may arise from polymorphic forms or residual solvents. Use X-ray crystallography to identify crystalline phases and DSC to assess purity. Cross-validate solubility using shake-flask methods with UV-Vis quantification .

Q. How does this compound interact with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding to targets like orexin receptors. Validate with SPR or radioligand assays. The carbamate group may act as a bioisostere for labile esters, enhancing metabolic stability .

Q. What strategies mitigate environmental contamination during large-scale reactions involving this compound?

- Methodological Answer : Employ closed-system reactors and trap volatile byproducts with activated carbon filters. Monitor wastewater for carbamate residues using LC-MS/MS. Biodegradation studies (OECD 301F) can assess environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.